molecular formula C7H7IN2O2 B1613573 4-Iodo-5-methyl-2-nitroaniline CAS No. 335349-58-1

4-Iodo-5-methyl-2-nitroaniline

Cat. No.: B1613573
CAS No.: 335349-58-1
M. Wt: 278.05 g/mol
InChI Key: DLAZSRKCQDQBPC-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroaniline typically involves a multi-step process. One common method includes:

    Amination: The conversion of a nitro group to an amine group, typically using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be converted to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the iodine atom or other substituents on the benzene ring are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Iron powder and hydrochloric acid, hydrogen gas with a palladium catalyst.

    Substitution: Iodine with nitric acid, bromine with iron bromide.

Major Products:

    Oxidation: 4-Iodo-5-methyl-2-nitrobenzene.

    Reduction: 4-Iodo-5-methyl-2-aminobenzene.

    Substitution: Various substituted anilines depending on the substituent introduced.

Scientific Research Applications

4-Iodo-5-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Iodo-2-methyl-5-nitroaniline: Similar structure but different positioning of the nitro group.

    4-Methyl-2-nitroaniline: Lacks the iodine atom.

    4-Iodoaniline: Lacks the methyl and nitro groups.

Uniqueness: 4-Iodo-5-methyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group, along with the bulky iodine atom, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-iodo-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAZSRKCQDQBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625681
Record name 4-Iodo-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335349-58-1
Record name 4-Iodo-5-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335349-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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